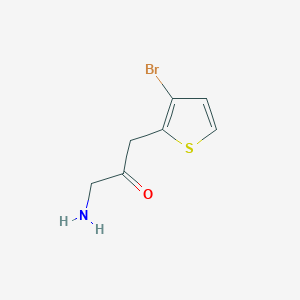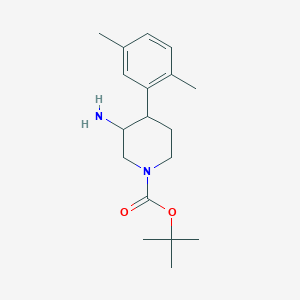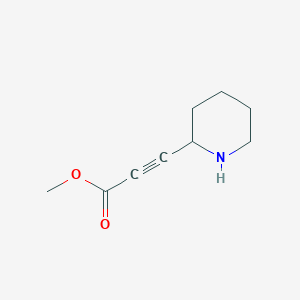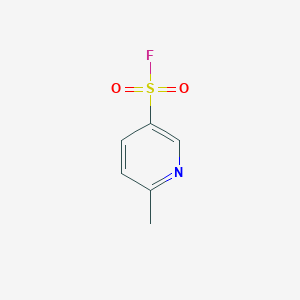
6-Methylpyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring imparts distinct reactivity and stability to the compound. This compound is of interest in various fields, including organic synthesis, chemical biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group onto a methylpyridine precursor. One common method is the direct fluorosulfonylation of 6-methylpyridine using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing readily available and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The methyl group on the pyridine ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides and Sulfonates: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the methyl group.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
6-Methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: Used as a reactive probe for studying enzyme activity and protein interactions due to its ability to modify specific amino acid residues.
Drug Discovery: Employed in the development of covalent enzyme inhibitors and other therapeutic agents.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Methylpyridine-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This electrophilic group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methylpyridine: A fluorinated pyridine with similar reactivity but lacking the sulfonyl fluoride group.
3-Methylpyridine-2-sulfonyl chloride: A sulfonyl chloride derivative with different reactivity and stability compared to the sulfonyl fluoride.
4-Methylpyridine-3-sulfonyl fluoride: A positional isomer with similar chemical properties but different reactivity due to the position of the substituents.
Uniqueness
6-Methylpyridine-3-sulfonyl fluoride is unique due to the presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H6FNO2S |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
6-methylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 |
Clave InChI |
HWTSIKARNIIXFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


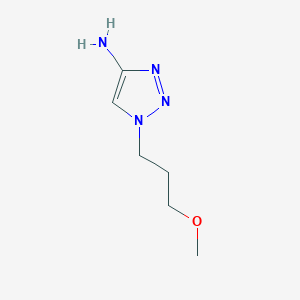
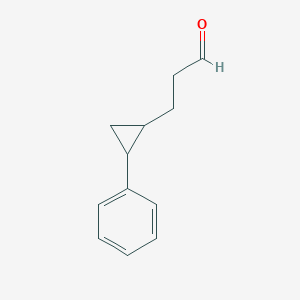

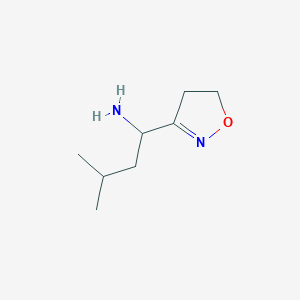

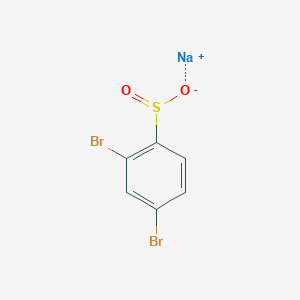

![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
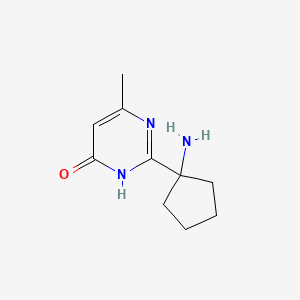
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
